N-(1,2,3,5,6,7-Hexahydro-S-indacen-4-yl)acetamide
Overview
Description
N-(1,2,3,5,6,7-Hexahydro-S-indacen-4-yl)acetamide is a chemical compound with the molecular formula C14H17NO. It is known for its potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a hexahydro-S-indacenyl group attached to an acetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,2,3,5,6,7-Hexahydro-S-indacen-4-yl)acetamide typically involves the reaction of 1,2,3,5,6,7-hexahydro-S-indacene-4-amine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Material: 1,2,3,5,6,7-hexahydro-S-indacene-4-amine
Reagent: Acetic anhydride
Conditions: The reaction is typically conducted in an inert atmosphere, such as nitrogen, at a temperature range of 0-5°C to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process may be optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1,2,3,5,6,7-Hexahydro-S-indacen-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Substitution: The acetamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic effects, particularly as a modulator of specific biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1,2,3,5,6,7-Hexahydro-S-indacen-4-yl)acetamide involves its interaction with specific molecular targets. One of the primary targets is the NLRP3 inflammasome, a protein complex involved in the inflammatory response. The compound acts as an inhibitor of NLRP3 activation, thereby reducing inflammation. This mechanism is particularly relevant in the context of diseases characterized by excessive inflammation, such as multiple sclerosis and rheumatoid arthritis .
Comparison with Similar Compounds
N-(1,2,3,5,6,7-Hexahydro-S-indacen-4-yl)acetamide can be compared with other similar compounds, such as:
N-((1,2,3,5,6,7-Hexahydro-S-indacen-4-yl)carbamoyl)-4,5,6,7-tetrahydrobenzofuran-2-sulfonamide: Another compound with a similar core structure but different functional groups, used as an NLRP3 inhibitor.
1,2,3,5,6,7-Hexahydro-S-indacene-4-amine: The starting material for the synthesis of this compound.
The uniqueness of this compound lies in its specific acetamide functional group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c1-9(16)15-14-12-6-2-4-10(12)8-11-5-3-7-13(11)14/h8H,2-7H2,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSJDNYQLNNWHJW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C2CCCC2=CC3=C1CCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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